tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate
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Overview
Description
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. It features a tert-butyl carbamate group attached to a 3-hydroxyazetidine moiety, making it an interesting subject for chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate typically involves the following steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) under basic conditions.
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Introduction of the Hydroxy Group: : The hydroxy group at the 3-position of the azetidine ring can be introduced via selective hydroxylation reactions. This can be done using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
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Attachment of the tert-Butyl Carbamate Group: : The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the azetidine derivative with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
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Reduction: : The compound can be reduced to form various derivatives. For example, the azetidine ring can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).
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Substitution: : The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) can convert the hydroxy group to a chloro group, which can then be further reacted with nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, m-CPBA
Reduction: Pd/C, lithium aluminum hydride (LiAlH₄)
Substitution: SOCl₂, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Reduced azetidine derivatives
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its hydroxy group and carbamate functionality make it a versatile molecule for probing enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to enhance biological activity and selectivity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate
- tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate hydrochloride
- tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)methyl]carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate is unique due to the presence of both a hydroxy group and a tert-butyl carbamate group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
2353257-38-0 |
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Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.3 |
Purity |
95 |
Origin of Product |
United States |
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